N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic scaffold known for its pharmacological relevance, particularly in oncology . Key structural elements include:
- A 3-fluorophenyl group at the carboxamide position (N-substituent).
- 5-methyl and 3-phenyl substituents on the pyrrolopyrimidine core.
This compound’s structural complexity and substituent diversity align with derivatives explored for kinase inhibition and anticancer activity .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c1-24-11-15(18(26)22-13-7-5-6-12(21)10-13)16-17(24)19(27)25(20(28)23-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAFGMQHLBEVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C_{20}H_{18}F_{N}_{4}O_{3} with a molecular weight of approximately 378.38 g/mol. Its structure can be represented as follows:
Antitumor Activity
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit potent antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various human tumor cell lines. The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis.
Case Study: Inhibition of DHFR
A notable study reported that a related compound demonstrated an IC50 value of 66 nM against human DHFR, indicating strong inhibitory activity. Furthermore, this compound showed significant cytotoxicity against CCRF-CEM leukemia cells with GI50 values ranging from 10^{-7} to 10^{-8} M .
The biological activity is primarily attributed to the compound's ability to interfere with folate metabolism. By inhibiting DHFR, these compounds prevent the synthesis of tetrahydrofolate, which is crucial for nucleotide synthesis and consequently for cell proliferation.
Additional Pharmacological Activities
Beyond antitumor effects, pyrrolo[3,2-d]pyrimidines have been investigated for other biological activities:
- Antimicrobial : Some derivatives have shown effectiveness against bacterial infections.
- Anti-inflammatory : Certain analogs exhibit properties that may reduce inflammation.
- Antiviral : Research suggests potential efficacy against viral infections.
Data Table: Biological Activity Summary
| Activity Type | Compound | IC50 (nM) | Target Enzyme |
|---|---|---|---|
| Antitumor | N-(3-fluorophenyl) derivative | 66 | Dihydrofolate Reductase |
| Antimicrobial | Related pyrrolo derivatives | Varies | Bacterial enzymes |
| Anti-inflammatory | Selected analogs | Varies | Inflammatory mediators |
| Antiviral | Specific derivatives | Varies | Viral replication enzymes |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that modify the pyrimidine core to enhance biological activity.
Structure-Activity Relationship Insights
- Substituent Variations : Alterations at the 5-methyl position significantly affect antitumor potency.
- Fluorination Effects : The introduction of fluorine at specific positions enhances binding affinity to target enzymes.
- Hydrophobic Interactions : Modifications that increase hydrophobic character can improve cellular uptake.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolo[3,2-d]pyrimidine Family
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core : Same pyrrolo[3,2-d]pyrimidine backbone.
- Substituents: 4-chlorophenyl at position 3 (vs. 3-fluorophenyl in the target compound). Ethyl carboxylate at position 7 (vs. carboxamide). Dipentylamino group at position 2 (absent in the target compound).
(2R)-N-[(4M)-4-(4-amino-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide ()
- Core : Pyrrolo[2,3-d]pyrimidine (positional isomer of the target compound).
- Substituents: 4-amino and 7-methyl groups on the core. 3-fluorophenyl in the acetamide side chain (shared with the target compound).
- Implications : The 2,3-d positional isomer may alter binding affinity to kinase targets compared to the 3,2-d configuration .
Key Observations :
- Carboxamide vs. Carboxylate : The carboxamide group in the target compound may enhance hydrogen bonding with target proteins compared to the ester in .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability over chlorine, a critical factor in drug design .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-5-methyl-pyrrolo[3,2-d]pyrimidine derivatives, and how can reaction conditions be optimized for high yields?
The compound is synthesized via multi-step reactions, including cyclization and functionalization. Key steps involve:
- Cyclization : Condensation of substituted pyrimidine precursors under reflux with catalysts like p-toluenesulfonic acid.
- Functionalization : Amidation or coupling reactions (e.g., using EDCI/HOBt) to introduce the 3-fluorophenyl and phenyl groups. Optimization requires precise control of temperature (70–110°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.1–8.3 ppm, carbonyl signals at δ 165–170 ppm).
- X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~113°) and torsion angles (e.g., O2–C12–C13–N3 = -179.0°) to validate the fused pyrrolopyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 439.8) .
Advanced Research Questions
Q. How does this compound interact with biological targets such as kinases, and what experimental assays validate its inhibitory activity?
The compound’s pyrrolopyrimidine core mimics ATP-binding motifs in kinases. Key assays include:
- Kinase Inhibition Profiling : IC values against kinases (e.g., MCF-7 cells: IC = 15 µM) using fluorescence polarization or radiometric assays.
- Apoptosis Assays : Caspase-3/7 activation in cancer cell lines to assess pro-apoptotic effects.
- Competitive Binding Studies : Surface plasmon resonance (SPR) to measure binding kinetics (K < 100 nM) .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies (e.g., COX-2 inhibition vs. cytotoxicity) arise from assay specificity or off-target effects. Mitigation strategies:
- Cross-Validation : Compare results from orthogonal assays (e.g., enzymatic vs. cellular).
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with activity trends.
- Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
